molecular formula C5H5BFNO3 B6304308 2-Fluoro-5-hydroxypyridine-4-boronic acid CAS No. 2121511-39-3

2-Fluoro-5-hydroxypyridine-4-boronic acid

Cat. No. B6304308
CAS RN: 2121511-39-3
M. Wt: 156.91 g/mol
InChI Key: HYWJKOFCGMAITB-UHFFFAOYSA-N
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Description

“2-Fluoro-5-hydroxypyridine-4-boronic acid” is a boronic acid derivative of pyridine. Its structure contains an attached fluorine atom on the pyridine ring. It has a molecular weight of 156.91 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Fluoro-5-hydroxypyridine-4-boronic acid” is 1S/C5H5BFNO3/c7-5-1-3 (6 (10)11)4 (9)2-8-5/h1-2,9-11H . This indicates the presence of boron (B), fluorine (F), nitrogen (N), and oxygen (O) atoms in the compound.


Physical And Chemical Properties Analysis

“2-Fluoro-5-hydroxypyridine-4-boronic acid” is a solid at room temperature . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Fluorescence Studies

Boronic acid derivatives, including those related to 2-Fluoro-5-hydroxypyridine-4-boronic acid, are utilized in fluorescence studies due to their unique quenching properties. For instance, the fluorescence quenching study of boronic acid derivatives in alcohol environments demonstrates the impact of molecular conformations on fluorescence behavior, highlighting the potential for these compounds in sensing applications (Geethanjali et al., 2015).

Synthesis and Catalysis

Boronic acids play a pivotal role in synthetic chemistry as catalysts for direct amide formation, where modifications to their structure can significantly influence reactivity and efficiency. New derivatives of boronic acids have been developed to act as catalysts under ambient conditions, showcasing their versatility in organic synthesis (Arnold et al., 2008).

Material Sciences and Hydrogel Development

In material sciences, boronic acids are integral to developing dynamic covalent materials, such as hydrogels, for biomedical applications. Their ability to form reversible bonds with diols enables the preparation of responsive materials for drug delivery and tissue engineering (Brooks et al., 2018).

Biochemical Sensing

Boronic acid derivatives are extensively used in developing sensors for detecting biologically relevant molecules. The interaction of boronic acids with diols and polyols forms the basis for creating selective sensors for saccharides and other bioanalytes, which are crucial for diabetes monitoring and other health-related applications (Axthelm et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-hydroxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in the SM coupling process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s success in the sm coupling reaction suggests that it has favorable properties such as stability and readiness of preparation . These properties could potentially impact its bioavailability, but further studies would be needed to confirm this.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This is a crucial step in many synthetic processes, enabling the construction of complex organic molecules .

Action Environment

The action of 2-Fluoro-5-hydroxypyridine-4-boronic acid is influenced by the reaction conditions of the SM coupling process . This process is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign , suggesting that it may have good efficacy and stability under a variety of environmental conditions.

properties

IUPAC Name

(2-fluoro-5-hydroxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJKOFCGMAITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233371
Record name Boronic acid, B-(2-fluoro-5-hydroxy-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydroxypyridine-4-boronic acid

CAS RN

2121511-39-3
Record name Boronic acid, B-(2-fluoro-5-hydroxy-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-fluoro-5-hydroxy-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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